molecular formula C7H11ClN2O B3367516 2-Methoxy-4-methylpyridin-3-amine hydrochloride CAS No. 180087-79-0

2-Methoxy-4-methylpyridin-3-amine hydrochloride

Cat. No. B3367516
CAS RN: 180087-79-0
M. Wt: 174.63 g/mol
InChI Key: APNNRNNVMJEQAL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylpyridin-3-amine is represented by the InChI code: 1S/C7H10N2O/c1-5-3-4-9-7 (10-2)6 (5)8/h3-4H,8H2,1-2H3 . The molecular weight of this compound is 138.17 .


Physical And Chemical Properties Analysis

2-Methoxy-4-methylpyridin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20C .

Safety and Hazards

The safety information for 2-Methoxy-4-methylpyridin-3-amine indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-4-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-3-4-9-7(10-2)6(5)8;/h3-4H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNNRNNVMJEQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743715
Record name 2-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylpyridin-3-amine hydrochloride

CAS RN

180087-79-0
Record name 2-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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